molecular formula C10H8BrN B1439347 8-Bromo-5-methylquinoline CAS No. 823803-51-6

8-Bromo-5-methylquinoline

Cat. No. B1439347
M. Wt: 222.08 g/mol
InChI Key: PKRAUXDALIFLEC-UHFFFAOYSA-N
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Patent
US07834030B2

Procedure details

4.0 g 8-Bromo-5-methyl-quinoline and 1.69 g copper (I) cyanide were dissolved in 16 ml dimethylformamide and stirred at 200° C. for thirty minutes under microwave irradiation. The cooled reaction mixture was poured in 50 ml 2N HCL and extracted with 100 ml ethyl acetate. The organic layer was washed with 50 ml 2N HCl and 30 ml brine and then dried over MgSO4. The solvent was removed in vacuo. The resulting residue was purified on silica gel with the eluent n-heptane ethyl acetate=2:1 to obtain 3.0 g 8-Methyl-quinoline-5-carbonitrile.
Quantity
4 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](C)=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[Cu]C#N.[CH3:16][N:17]([CH3:20])C=O>>[CH3:2][C:3]1[C:20]2[N:17]=[CH:16][CH:9]=[CH:8][C:7]=2[C:6]([C:11]#[N:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=CC(=C2C=CC=NC12)C
Name
copper (I) cyanide
Quantity
1.69 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
16 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at 200° C. for thirty minutes under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
was poured in 50 ml 2N HCL
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 50 ml 2N HCl and 30 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on silica gel with the eluent n-heptane ethyl acetate=2:1

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=2C=CC=NC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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